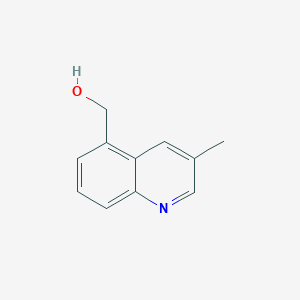
(3-Methylquinolin-5-yl)methanol
货号 B8524335
分子量: 173.21 g/mol
InChI 键: YGOGWBBUIOLHHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08404723B2
Procedure details


30.0 g (173 mmol) of the compound from example 22A are taken up in 850 ml of dichloromethane, and 240.0 g of manganese(IV) oxide are added. The mixture is stirred at room temperature for 16 h and then filtered through kieselguhr. The latter is washed with dichloromethane, and the filtrate is concentrated in a rotary evaporator. Drying the residue results in 23.0 g (75% of theory) of the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([CH2:12][OH:13])[CH:8]=[CH:7][CH:6]=2>ClCCl.[O-2].[Mn+4].[O-2]>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH:12]=[O:13])[C:10]=2[CH:11]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=NC2=CC=CC(=C2C1)CO
|
Step Two
|
Name
|
|
|
Quantity
|
850 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through kieselguhr
|
WASH
|
Type
|
WASH
|
|
Details
|
The latter is washed with dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying the residue
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
